molecular formula C19H17FN2O2 B2389554 1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 1351659-21-6

1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Cat. No.: B2389554
CAS No.: 1351659-21-6
M. Wt: 324.355
InChI Key: KZXZTDYQMSKLEL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Cyclopropane Carboxamide Core: This step often involves the reaction of a cyclopropane derivative with an appropriate amine under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a suitable nucleophile.

    Construction of the Tetrahydroisoquinoline Moiety: This step may involve the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., fluorophenyl halide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
  • 1-(4-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
  • 1-(4-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Uniqueness

1-(4-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-14-4-2-13(3-5-14)19(8-9-19)18(24)22-15-6-1-12-7-10-21-17(23)16(12)11-15/h1-6,11H,7-10H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXZTDYQMSKLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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